Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate
Brand Name: Vulcanchem
CAS No.: 115174-20-4
VCID: VC17107179
InChI: InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4)
SMILES:
Molecular Formula: C16H28N4O4S
Molecular Weight: 372.5 g/mol

Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

CAS No.: 115174-20-4

Cat. No.: VC17107179

Molecular Formula: C16H28N4O4S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate - 115174-20-4

Specification

CAS No. 115174-20-4
Molecular Formula C16H28N4O4S
Molecular Weight 372.5 g/mol
IUPAC Name 2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid
Standard InChI InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4)
Standard InChI Key SMJIZGHENYCXCJ-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a guanidine core with a benzyl group substituted at the 2-position by a hexahydroazocine (an eight-membered saturated nitrogen heterocycle). The sulfate anion balances the charge of the protonated guanidine moiety. This configuration confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-[[2-(Azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid
Canonical SMILESC1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O
PubChem CID3087585
XLogP3-AANot reported

The hexahydroazocine ring introduces conformational flexibility, while the benzyl group enhances aromatic interactions. The sulfate group contributes to solubility in polar solvents, a trait critical for pharmaceutical formulations .

Synthesis and Characterization

Synthetic Pathways

Synthesis of this guanidine derivative likely involves multi-step organic reactions:

  • Formation of the Hexahydroazocine-Benzyl Intermediate: Alkylation of azocane with a benzyl halide precursor.

  • Guanidine Incorporation: Condensation of the intermediate with cyanamide or substitution via a thiourea intermediate.

  • Sulfate Salt Formation: Acid-base reaction with sulfuric acid to yield the final product.

Spectroscopic validation (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, IR) is essential to confirm structural integrity. For instance, the benzyl protons would resonate near 7.2–7.4 ppm in 1H^1\text{H}-NMR, while the azocane methylene groups appear as complex multiplet signals between 1.2–2.8 ppm.

Physicochemical Properties

Table 2: Comparative Properties of Guanidine Derivatives

CompoundMelting Point (°C)Water Solubility (g/L)
Guanidine hydrochloride180–1852280 (20°C)
Target compoundNot reportedEstimated >1500

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the azocine and benzyl groups to optimize biological activity.

  • Solubility Enhancement: Co-crystallization or prodrug strategies to improve bioavailability.

  • Ecotoxicological Studies: Assessing environmental persistence and biodegradability.

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